

Synonyms for (2-(Aminomethyl)phenyl)methanol

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Compound of Interest

Compound Name: (2-(Aminomethyl)phenyl)methanol

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An In-depth Technical Guide to **(2-(Aminomethyl)phenyl)methanol**: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

(2-(Aminomethyl)phenyl)methanol is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical industry. Its structure, featuring both a primary amine and a primary alcohol tethered to an aromatic ring in an ortho configuration, provides a unique platform for constructing heterocyclic systems. This guide offers an in-depth exploration of **(2-(Aminomethyl)phenyl)methanol**, covering its nomenclature, physicochemical properties, synthetic routes, and its significant role as a precursor to medicinally relevant scaffolds such as isoindolines.

This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and practical insights into the utility of this important synthetic intermediate.

Nomenclature and Identification

The compound is known by several names in scientific literature and chemical catalogs, which can sometimes lead to confusion. A clear understanding of its various synonyms and identifiers is crucial for effective literature searching and material procurement.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier Type	Value
Systematic Name	(2-(Aminomethyl)phenyl)methanol
IUPAC Name	[2-(aminomethyl)phenyl]methanol[2]
CAS Number	4152-92-5[1][2][5]
Common Synonyms	2-(Aminomethyl)benzyl Alcohol[2][3][4]
2-(Hydroxymethyl)benzylamine[2][3][4]	
Benzenemethanol, 2-(aminomethyl)-[2][3][4]	
1-hydroxymethyl-2-aminomethylbenzene[2][3]	
Molecular Formula	C ₈ H ₁₁ NO[1][2][5]
Molecular Weight	137.18 g/mol [2][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **(2-(Aminomethyl)phenyl)methanol** is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value
Appearance	Solid[3]
Boiling Point	271.2 ± 20.0 °C at 760 mmHg[5]
Density	1.1 ± 0.1 g/cm ³ [5]
pKa	14.28 ± 0.10 (Predicted)
Storage	Keep in dark place, Inert atmosphere, 2-8°C

Synthesis of **(2-(Aminomethyl)phenyl)methanol**

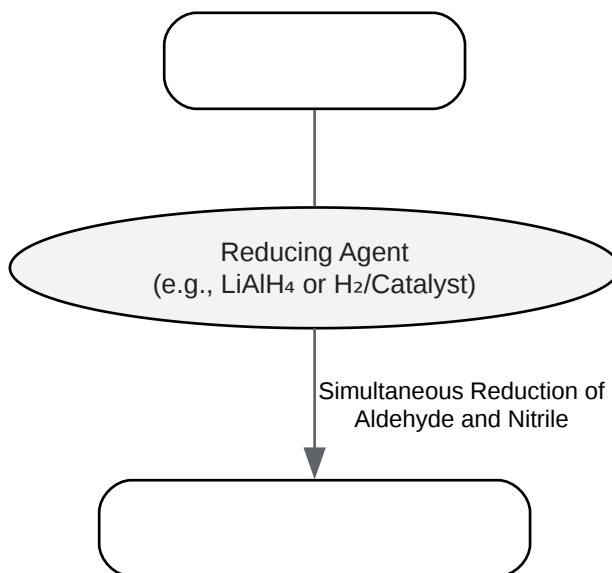
The synthesis of **(2-(Aminomethyl)phenyl)methanol** is typically achieved through the reduction of bifunctional precursors where the aminomethyl and hydroxymethyl moieties are

present in oxidized forms. The choice of starting material and reducing agent is critical to achieving a high yield and purity.

Primary Synthetic Pathway: Reduction of 2-Cyanobenzaldehyde

A prevalent and efficient method for preparing **(2-(Aminomethyl)phenyl)methanol** involves the simultaneous reduction of the nitrile and aldehyde functionalities of 2-cyanobenzaldehyde. [6][7] This precursor is a valuable starting material for various cascade reactions leading to different heterocyclic compounds.[6]

The dual reduction can be accomplished using strong reducing agents capable of converting both functional groups. A common choice is a metal hydride, such as lithium aluminum hydride (LiAlH_4), or catalytic hydrogenation under pressure.



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Caption: Role in the synthesis of bioactive molecules.

Examples of Isoindoline-Containing Drugs

Several important classes of drugs feature the isoindoline or related phthalimide core, highlighting the significance of precursors like **(2-(Aminomethyl)phenyl)methanol**.

- Immunomodulatory Drugs (IMiDs®): This class, which includes thalidomide, lenalidomide, and pomalidomide, is based on a phthalimide structure (the oxidized form of an isoindoline). [8]* Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, especially cancer. [9][10] Several small molecule kinase inhibitors incorporate the isoindoline or related heterocyclic systems. For example, Midostaurin, an approved kinase inhibitor, contains an isoindolinone moiety. [8] The development of novel kinase inhibitors often utilizes versatile building blocks to create diverse chemical libraries. [9][11]* Other Therapeutic Areas: The isoindoline scaffold is also present in drugs like chlorthalidone (a diuretic for hypertension) and mazindol (for obesity). [8]

Experimental Protocol: Synthesis via Reduction of 2-Cyanobenzaldehyde

The following is a representative, generalized protocol for the synthesis of **(2-(Aminomethyl)phenyl)methanol**. Note: This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Objective: To synthesize **(2-(Aminomethyl)phenyl)methanol** by the reduction of 2-cyanobenzaldehyde.

Materials:

- 2-Cyanobenzaldehyde
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)

- 1M Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Round-bottom flask with a reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether.
- Addition of Substrate: Dissolve 2-cyanobenzaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitored by TLC).
- Quenching: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with additional diethyl ether.
- Extraction: Transfer the filtrate to a separatory funnel. If necessary, wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **(2-(Aminomethyl)phenyl)methanol** can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Conclusion

(2-(Aminomethyl)phenyl)methanol is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward synthesis from readily available precursors and its ideal positioning of reactive functional groups make it an invaluable tool for constructing the medicinally significant isoindoline scaffold. A thorough understanding of its properties, synthesis, and reactive potential allows researchers and drug development professionals to leverage this molecule for the creation of novel and effective therapeutics. The continued exploration of derivatives originating from this core structure promises to yield new generations of drugs across a wide spectrum of diseases.

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